molecular formula C22H21N7O4 B15078829 (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B15078829
M. Wt: 447.4 g/mol
InChI Key: TURSJGWFCOAHIR-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves the condensation of a purine derivative with a hydrazine derivative under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include hydrazine hydrate, nitrobenzaldehyde, and appropriate solvents such as ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various oxidizing agents like potassium permanganate or chromium trioxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce corresponding oxides or other oxidized forms.

Scientific Research Applications

Chemistry

In chemistry, (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Researchers might investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising leads in drug discovery.

Industry

Industrially, this compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. For instance, if it exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives with hydrazine or nitrobenzylidene moieties. Examples might include:

  • 1,3-dimethyl-8-(2-(benzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
  • 1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N7O4

Molecular Weight

447.4 g/mol

IUPAC Name

1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C22H21N7O4/c1-26-19-18(20(30)27(2)22(26)31)28(12-11-15-7-4-3-5-8-15)21(24-19)25-23-14-16-9-6-10-17(13-16)29(32)33/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b23-14+

InChI Key

TURSJGWFCOAHIR-OEAKJJBVSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.